alpha Hydroxy montelukast

Übersicht

Beschreibung

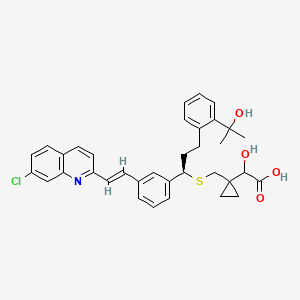

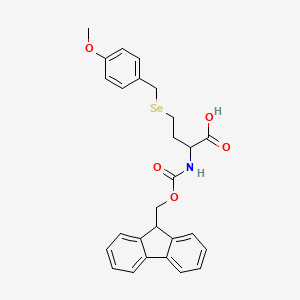

Alpha Hydroxy Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotriene D4 in the lungs, leading to decreased inflammation and relaxation of smooth muscle

Wirkmechanismus

Target of Action

Alpha Hydroxy Montelukast, a derivative of Montelukast, primarily targets the leukotriene receptors . Leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis . By antagonizing these receptors, this compound can mitigate the inflammatory response .

Mode of Action

This compound functions as a leukotriene receptor antagonist . It works by binding to leukotriene receptors and blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This blockade prevents the bronchoconstriction and increased vascular permeability caused by leukotrienes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene pathway . By blocking leukotriene receptors, the compound disrupts the signaling pathway, leading to a reduction in inflammation and bronchoconstriction . This can have downstream effects on other inflammatory and immune response pathways.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Montelukast undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile . The bioavailability of Montelukast is relatively low (61–73%), due to losses during gastroenteric absorption and the effect of hepatic first-pass metabolism .

Result of Action

The primary result of this compound’s action is a reduction in inflammation and bronchoconstriction, leading to relief from symptoms of asthma and allergic rhinitis . By blocking the action of leukotrienes, the compound can prevent the bronchospasm and increased vascular permeability that these substances cause .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and efficacy can be affected by the presence of food in the stomach. Additionally, the compound’s stability may be influenced by factors such as pH and temperature . The new dosage forms for Montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium .

Biochemische Analyse

Biochemical Properties

Alpha Hydroxy Montelukast selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing the binding of the inflammatory mediator leukotriene D4 (LTD4) .

Cellular Effects

This compound has been found to have protective effects on hippocampal tissue by reducing oxidative stress, inflammatory and apoptotic markers . It also reduces the activity of glutamate and lactate dehydrogenase, as well as infarct size elevated by ischemia/reperfusion (I/R) .

Molecular Mechanism

The molecular mechanism of this compound involves its selective and competitive antagonism of the CysLT1 receptor . This prevents the binding of LTD4, an inflammatory mediator .

Temporal Effects in Laboratory Settings

It has been observed that Montelukast Sodium complexes show higher biological activity than the free ligand for some strains .

Dosage Effects in Animal Models

It has been observed that Montelukast Sodium has protective effects on hippocampal tissue in the context of I/R .

Metabolic Pathways

It is known that Montelukast Sodium is a selective and competitive antagonist of the CysLT1 receptor .

Transport and Distribution

It is known that Montelukast Sodium is a selective and competitive antagonist of the CysLT1 receptor .

Subcellular Localization

It is known that Montelukast Sodium is a selective and competitive antagonist of the CysLT1 receptor .

Vorbereitungsmethoden

The synthesis of Alpha Hydroxy Montelukast involves several steps, starting from commercially available precursors. The key steps include:

Formation of the Styrene Mesylate Salt: This involves the reaction of (S)-1-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-isopropenylphenyl)propyl methane sulphonate with an appropriate base.

Coupling Reaction: The styrene mesylate salt is then coupled with 1-(mercapto methyl) cyclopropane acetic acid under specific conditions to form the desired product.

Salification and Conversion: The intermediate product is then converted to the this compound through a series of salification and conversion steps.

Analyse Chemischer Reaktionen

Alpha Hydroxy Montelukast undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone under specific conditions.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Alpha Hydroxy Montelukast has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of hydroxy group modifications on leukotriene receptor antagonists.

Biology: The compound is studied for its potential effects on leukotriene pathways and its interactions with various biological targets.

Vergleich Mit ähnlichen Verbindungen

Alpha Hydroxy Montelukast can be compared with other leukotriene receptor antagonists, such as:

Montelukast: The parent compound, which lacks the hydroxy group.

Zafirlukast: Another leukotriene receptor antagonist used for similar indications.

Pranlukast: A leukotriene receptor antagonist with a different chemical structure but similar mechanism of action.

This compound is unique due to the presence of the hydroxy group, which may confer additional pharmacological benefits or alter its pharmacokinetic profile compared to other leukotriene receptor antagonists .

Eigenschaften

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-7-24(29)13-17-31(42-22-35(18-19-35)32(38)33(39)40)26-8-5-6-23(20-26)10-15-28-16-12-25-11-14-27(36)21-30(25)37-28/h3-12,14-16,20-21,31-32,38,41H,13,17-19,22H2,1-2H3,(H,39,40)/b15-10+/t31-,32?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJAHHNMKTWTGZ-DZAPPIOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2045402-27-3 | |

| Record name | alpha Hydroxy montelukast | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2045402273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA. HYDROXY MONTELUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N056L5XHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B3324999.png)

![1,3-Diazabicyclo[3.2.1]octane](/img/structure/B3325029.png)

![(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B3325030.png)

![(6-Methoxybenzo[d]thiazol-2-yl)methanol](/img/structure/B3325072.png)